

# Padsevonil as Adjunctive Therapy for Drug-Resistant Epilepsy: A Data-Driven Overview

Author: BenchChem Technical Support Team. Date: December 2025



#### **Executive Summary**

Padsevonil is an investigational antiepileptic drug (AED) that was developed for the treatment of drug-resistant focal-onset seizures in adults. All clinical trials conducted to evaluate the efficacy and safety of Padsevonil have been as an adjunctive therapy, meaning it was administered alongside other ongoing antiseizure medications. There is no available clinical data on the use of Padsevonil as a monotherapy. This guide provides a comprehensive overview of the clinical trial data for Padsevonil as a combination therapy, detailing its mechanism of action, experimental protocols, and the efficacy and safety outcomes from key clinical studies. The clinical development program for Padsevonil was ultimately discontinued as the pivotal Phase IIb and Phase III trials failed to meet their primary efficacy endpoints.

### A Novel Dual Mechanism of Action

**Padsevonil** was rationally designed to possess a unique dual mechanism of action, targeting both presynaptic and postsynaptic pathways involved in seizure activity.[1] Presynaptically, it binds with high affinity to all three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C).[2][3] Postsynaptically, it acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[2][4] This dual action was intended to provide a synergistic and potent antiseizure effect.





Click to download full resolution via product page

Caption: Dual mechanism of action of Padsevonil.

## **Clinical Trial Program Overview**

**Padsevonil** was evaluated in a series of clinical trials in adult patients with drug-resistant focal epilepsy. The program included a Phase IIa proof-of-concept study, a Phase IIb dose-finding study (ARISE), and a Phase III efficacy study (DUET).

## **Experimental Protocols**

Phase IIa Proof-of-Concept Study (NCT02495844)

- Objective: To evaluate the efficacy, safety, and tolerability of a single dose of Padsevonil
   (400 mg twice daily) as an add-on therapy.[5][6]
- Study Design: A randomized, double-blind, placebo-controlled trial with a 3-week inpatient double-blind period followed by an 8-week outpatient open-label period.[5]
- Patient Population: Adults with highly treatment-resistant focal epilepsy who had failed to respond to at least four prior AEDs and were experiencing at least four focal seizures per week.[5]
- Primary Endpoint: The proportion of patients with a ≥75% reduction in seizure frequency from baseline.[5]



Phase IIb Dose-Finding Study (ARISE - NCT03373383)

- Objective: To characterize the dose-response relationship of Padsevonil and evaluate its
  efficacy and safety as an adjunctive treatment.[1][7]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1] Patients were randomized to receive one of four doses of Padsevonil (50 mg, 100 mg, 200 mg, or 400 mg twice daily) or a placebo.[7] The study included a 12-week maintenance period.[2]
- Patient Population: Adults (≥18 years) with drug-resistant focal seizures (≥4 observable seizures/28 days) who had failed ≥4 AED regimens and were on a stable dose of 1–3 AEDs.
   [8]
- Primary Endpoints: Change from baseline in log-transformed observable focal seizure frequency and the ≥75% responder rate over the 12-week maintenance period.[2][8]

Phase III Efficacy Study (DUET - NCT03739840)

- Objective: To evaluate the efficacy, safety, and tolerability of three selected doses of Padsevonil as adjunctive therapy.[1]
- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[1] Patients were randomized to receive Padsevonil (100 mg, 200 mg, or 400 mg twice daily) or a placebo.[1]
- Patient Population: Similar to the ARISE trial, including adults with drug-resistant focal seizures despite treatment with at least four lifetime AEDs.[1][9]

## **Efficacy Data**

The initial Phase IIa study showed a promising signal of efficacy.[5][6] However, the subsequent larger Phase IIb and Phase III trials did not meet their primary endpoints, failing to show a statistically significant improvement over placebo.[1][2][7]

Table 1: Efficacy Outcomes of Padsevonil as Adjunctive Therapy in Key Clinical Trials



| Trial                                          | Outcome<br>Measure                            | Placebo | Padsevon<br>il 50 mg<br>BID | Padsevon<br>il 100 mg<br>BID | Padsevon<br>il 200 mg<br>BID | Padsevon<br>il 400 mg<br>BID |
|------------------------------------------------|-----------------------------------------------|---------|-----------------------------|------------------------------|------------------------------|------------------------------|
| Phase IIa                                      | ≥75%<br>Responder<br>Rate<br>(inpatient)      | 11.1%   | N/A                         | N/A                          | N/A                          | 30.8%                        |
| Median Seizure Frequency Reduction (inpatient) | 12.5%                                         | N/A     | N/A                         | N/A                          | 53.7%[6]                     |                              |
| ARISE<br>(Phase IIb)                           | Median % Reduction in Seizure Frequency       | 20.6%   | 28.8%                       | 31.9%                        | 36.6%                        | 15.7%[8]                     |
| 50%<br>Responder<br>Rate                       | 21.0%                                         | 33.8%   | 31.7%                       | 25.9%                        | 32.1%[8]                     |                              |
| 75%<br>Responder<br>Rate                       | 6.2%                                          | 13.8%   | 12.2%                       | 11.1%                        | 16.0%[9]                     | _                            |
| DUET<br>(Phase III)                            | % Reduction over Placebo in Seizure Frequency | N/A     | N/A                         | -5.6%                        | 6.5%                         | 6.3%[9]                      |
| 50%<br>Responder<br>Rate                       | 27.8%                                         | N/A     | 35.6%                       | 33.9%                        | 42.9%[9]                     |                              |
| 75%<br>Responder                               | 13.0%                                         | N/A     | 15.3%                       | 12.5%                        | 14.3%[9]                     | -                            |



Rate

BID: twice daily; N/A: Not Applicable

## **Safety and Tolerability**

**Padsevonil** was generally well-tolerated in clinical trials, with a safety profile consistent with its mechanism of action.[2][7] The most commonly reported treatment-emergent adverse events (TEAEs) were related to the central nervous system.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with Padsevonil

| Adverse Event | Phase IIa (400 mg BID) | ARISE (All Doses)          |  |
|---------------|------------------------|----------------------------|--|
| Somnolence    | 45.5%[6]               | ≥20% (across all doses)[8] |  |
| Dizziness     | 43.6%[6]               | ≥20% (across all doses)[8] |  |
| Headache      | 25.5%[6]               | Not specified as ≥20%      |  |
| Fatigue       | 23.6%[6]               | ≥20% (across all doses)[8] |  |
| Irritability  | 14.5%[5]               | Not specified              |  |

In the ARISE study, TEAEs leading to discontinuation were more frequent in the **Padsevonil** groups compared to placebo (16.2% for all **Padsevonil** patients vs. 8.4% for placebo).[1]

### Conclusion

The clinical development of **Padsevonil** as an adjunctive therapy for drug-resistant focal epilepsy was based on a strong scientific rationale for its dual mechanism of action. While the initial Phase IIa study suggested a clinically meaningful benefit, the larger, pivotal Phase IIb (ARISE) and Phase III (DUET) trials did not demonstrate a statistically significant reduction in seizure frequency compared to placebo.[1][2] Consequently, the development program for **Padsevonil** was terminated. The available data, therefore, only supports an analysis of **Padsevonil** in combination with other AEDs and does not allow for a comparison with its use as a monotherapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. UCB provides an update on Phase 2b padsevonil safety and efficacy study in epilepsy (ARISE) | UCB [ucb.com]
- 3. Padsevonil: A Promising Option for Intractable Epilepsy [atriumhealth.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 8. Efficacy-and-safety-of-adjunctive-padsevonil-in-adults-with-drug-resistant-focal-seizures-a-double-blind--randomized--placebo-controlled-dose-finding-trial [aesnet.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Padsevonil as Adjunctive Therapy for Drug-Resistant Epilepsy: A Data-Driven Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609823#padsevonil-in-combination-therapy-versus-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com